KEA1-97 can be sourced from various chemical suppliers and is classified under dichlorotriazine-based ligands. The chemical structure is characterized by a dichlorotriazine scaffold, which enhances its reactivity towards specific amino acids, particularly lysines. This classification positions KEA1-97 within a group of compounds that are being explored for their potential therapeutic applications in oncology.
The synthesis of KEA1-97 involves several critical steps:
KEA1-97 has a molecular formula of and a molecular weight of 335.2 g/mol. Its structure can be described using several chemical notations:
The structural characteristics reveal a complex arrangement that allows for specific interactions with biological macromolecules, particularly through its reactive dichlorotriazine moiety.
KEA1-97 primarily participates in substitution reactions due to its reactive dichlorotriazine scaffold. The typical reactions include:
The major product formed from these reactions is KEA1-97 itself, characterized by its ability to disrupt thioredoxin-caspase 3 interactions.
KEA1-97 exerts its effects primarily through the disruption of thioredoxin-caspase 3 interactions. The mechanism involves:
Experimental data indicate that overexpression of thioredoxin can confer resistance to the apoptotic effects induced by KEA1-97, underscoring the specificity of its action against this target.
Relevant safety data indicate that while KEA1-97 is effective in inducing apoptosis in cancer cells, appropriate safety measures should be taken during handling due to potential hazards associated with its chemical structure.
KEA1-97 has significant applications across various scientific fields:
KEA1-97 (chemical name: 4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine; CAS: 2138882-71-8) represents a novel class of small-molecule therapeutics designed to precisely modulate protein-protein interactions (PPIs) critical to cancer cell survival. Characterized by its dichlorotriazine core (molecular formula: C₁₅H₉Cl₂FN₄; molecular weight: 335.16 g/mol), this compound exhibits a unique mechanism centered on disrupting redox-regulated apoptotic pathways. Its emergence reflects significant advancements in chemoproteomics and targeted cancer therapeutics, offering a paradigm shift from conventional cytotoxic agents to precision PPI inhibitors.
KEA1-97 functions as a selective disruptor of the protein-protein interaction between thioredoxin (TXN) and caspase-3—a critical regulatory node in apoptosis suppression. Thioredoxin, a key redox regulator, binds to procaspase-3 via lysine 72 (K72), facilitating the nitrosylation of caspase-3's active-site cysteine. This interaction inhibits caspase-3 activation and subsequently suppresses apoptotic cell death in malignancies such as triple-negative breast cancer (TNBC) [5] [8].
The compound’s discovery leveraged chemoproteomics-enabled covalent ligand screening. A library of 58 dichlorotriazine-based molecules was screened for impairing TNBC cell (231MFP line) survival. KEA1-97 emerged as a lead hit due to its potent activity (IC₅₀ = 10 μM against TXN-caspase-3 interaction) and selectivity for cancerous over non-transformed cells (MCF10A). IsoTOP-ABPP (isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling) confirmed K72 of thioredoxin as its primary target, with no inhibition of TXN’s catalytic redox activity [8]. This selectivity is attributed to:
Cellular and in vivo efficacy is robust:
Table 1: Cellular Responses to KEA1-97 Treatment
Assay System | Concentration/Dose | Key Outcome | Source |
---|---|---|---|
231MFP TNBC Cells | 10 μM | Caspase-3/7 activation; Apoptosis induction | [5] |
MCF10A Normal Cells | 10 μM | No viability reduction | [8] |
TXN-Overexpressing Cells | 10 μM | Resistance to apoptosis | [8] |
231MFP Xenograft Mice | 5 mg/kg (i.p., daily) | >50% Tumor growth reduction | [5] [8] |
The development of KEA1-97 is rooted in decades of research targeting apoptotic pathways. Early strategies focused on broad cytotoxic agents, but the elucidation of apoptosis mechanisms spurred targeted approaches:
Table 2: Evolution of Apoptosis-Targeting Small Molecules
Class | Mechanism of Action | Limitations | KEA1-97's Advance |
---|---|---|---|
Death Receptor Agonists | Activate TRAIL/CD95 receptors | Hepatotoxicity; Variable receptor expression | Targets intracellular PPIs; No receptor reliance |
Bcl-2 Inhibitors | Block anti-apoptotic Bcl-2 proteins | Ineffective in extrinsic pathway defects | Acts downstream of mitochondrial signaling |
SMAC Mimetics | Degrade cIAPs/XIAP | Require TNFα co-stimulation | Direct caspase activation; Single-agent efficacy |
KEA1-97 | Disrupts TXN-caspase-3 interaction | Dependent on TXN expression in tumors | Precision PPI disruption; Redox pathway modulation |
KEA1-97’s innovation lies in its precise intervention within redox-mediated apoptosis regulation. Thioredoxin maintains cellular redox homeostasis by reducing oxidized proteins via cysteine thiol-disulfide exchange. However, in cancer, TXN is often overexpressed and co-opted to suppress apoptosis through non-redox functions—notably caspase-3 inhibition [3] [9].
Advantages of redox-targeted disruption:
Table 3: Redox Targets in Apoptosis and Therapeutic Modulation
Target | Role in Apoptosis | Therapeutic Approach | Outcome with KEA1-97 |
---|---|---|---|
Thioredoxin (TXN) | Inhibits caspase-3 via K72 binding | PPI disruption | Caspase-3 activation; No TXN activity inhibition |
Caspase-3 | Executioner protease | Liberation from TXN inhibition | Restoration of apoptotic function |
Oxidoreductases | Maintain redox balance | Not directly inhibited | Off-target effects minimized |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7